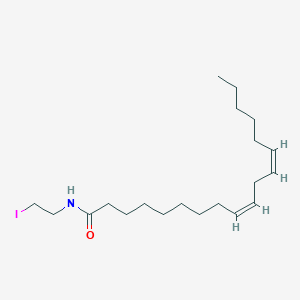

N-(2-iodoethyl)linoleoylamide

描述

属性

分子式 |

C20H36INO |

|---|---|

分子量 |

433.4 g/mol |

IUPAC 名称 |

(9Z,12Z)-N-(2-iodoethyl)octadeca-9,12-dienamide |

InChI |

InChI=1S/C20H36INO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,22,23)/b7-6-,10-9- |

InChI 键 |

WVKIJZMEKURTIW-HZJYTTRNSA-N |

手性 SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCI |

规范 SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCI |

产品来源 |

United States |

准备方法

合成路线和反应条件: N-(2-碘乙基)亚油酰胺可以通过从亚油酸开始的两步法合成。 第一步涉及将亚油酸转化为其相应的酰氯,然后与2-碘乙胺反应形成所需的酰胺 。 反应条件通常涉及使用碱(如三乙胺)和溶剂(如二氯甲烷) .

工业生产方法: 虽然关于N-(2-碘乙基)亚油酰胺的具体工业生产方法没有详细记录,但一般方法将涉及扩大实验室合成程序。这将包括优化反应条件以提高产率和纯度,以及确保符合安全和环境法规。

化学反应分析

反应类型: N-(2-碘乙基)亚油酰胺会经历各种化学反应,包括:

取代反应: 碘原子可以被其他亲核试剂(如胺或硫醇)取代.

氧化反应: 亚油酰基可以发生氧化,形成环氧化物或羟基化衍生物.

常用试剂和条件:

主要形成的产物:

取代反应: 产物包括N-(2-叠氮乙基)亚油酰胺或N-(2-硫代乙基)亚油酰胺.

氧化反应: 产物包括亚油酰基的环氧化物或羟基化衍生物.

科学研究应用

作用机制

相似化合物的比较

Hydrophobicity vs. Polarity

- This compound exhibits higher lipophilicity than linoleoylethanolamide (ODNHEtOH) due to the absence of a hydroxyl group and the presence of iodine, a heavy halogen. This property may enhance membrane permeability but reduce aqueous solubility compared to ODNHEtOH .

- In contrast, N-(2-(4-hydroxyphenyl)ethyl)-2-iodo-acetamide combines iodine with a phenolic hydroxyl group, balancing lipophilicity and polarity for targeted delivery .

Reactivity and Stability

- The iodoethyl group in this compound is susceptible to nucleophilic substitution or elimination reactions, unlike the stable primary amide in ODNH2. This reactivity could be exploited for further derivatization (e.g., crosslinking) .

- The diethylamino group in N-[2-(diethylamino)ethyl]-2-phenylacetamide introduces basicity, enabling protonation at physiological pH and ionic interactions absent in the target compound .

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(2-iodoethyl)linoleoylamide, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves coupling linoleic acid derivatives with 2-iodoethylamine via amidation. Key steps include:

- Using a coupling agent like EDC/HOBt or DCC to activate the carboxylic acid group of linoleic acid .

- Monitoring reaction progress via TLC (e.g., silica gel plates with UV visualization) and optimizing solvent systems (e.g., glacial acetic acid or DMF) to improve yield .

- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How should researchers assess the stability of this compound under experimental storage conditions?

- Methodology :

- Conduct accelerated stability studies by storing the compound at varying temperatures (e.g., 4°C, 25°C, -20°C) and humidity levels.

- Analyze degradation products via HPLC-MS or GC-MS at defined intervals (e.g., 1 week, 1 month) .

- Monitor iodine loss (a common degradation pathway) using elemental analysis or ICP-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different cell lines?

- Methodology :

- Standardize assay conditions: Ensure consistent cell passage numbers, culture media, and exposure times .

- Use orthogonal assays (e.g., viability via MTT, apoptosis via flow cytometry) to confirm results .

- Analyze batch-to-batch variability in compound purity (e.g., HPLC purity >95%) to rule out impurities as confounding factors .

Q. What structural modifications to this compound could enhance its target selectivity, and how should these be prioritized?

- Methodology :

- Perform SAR studies by systematically varying substituents:

- Replace the iodine atom with other halogens (e.g., Br, Cl) to assess steric/electronic effects .

- Modify the linoleoyl chain length or saturation to alter lipid solubility and membrane permeability .

- Prioritize candidates using computational tools (e.g., molecular docking with target proteins like PPAR-α or CB1 receptors) .

Q. How can researchers design a robust in vivo study to evaluate the pharmacokinetics of this compound?

- Methodology :

- Dosing : Administer the compound via intravenous (IV) and oral routes to compare bioavailability. Use LC-MS/MS to quantify plasma/tissue concentrations over time .

- Metabolite Identification : Collect bile and urine samples for UPLC-QTOF analysis to identify phase I/II metabolites .

- Data Interpretation : Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2 .

- Ethical Considerations : Follow institutional guidelines for animal welfare (e.g., 3Rs principle) and include control groups to account for solvent effects .

Methodological Guidance

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

- Techniques :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the amide bond and iodine substitution (e.g., δ ~3.4 ppm for CH2I) .

- HRMS : Exact mass analysis (e.g., m/z 489.12 [M+H]<sup>+</sup>) to verify molecular formula .

- Elemental Analysis : Confirm iodine content (theoretical ~26%) .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s mechanism of action?

- Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。